molecular formula C10H19NO3Si B062949 (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid CAS No. 162856-35-1

(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid

Cat. No.: B062949
CAS No.: 162856-35-1
M. Wt: 229.35 g/mol
InChI Key: LIEWITJXZYCDLE-SSDOTTSWSA-N
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Description

®-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The tert-butyldimethylsilyl group in this compound provides steric protection, enhancing its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino acids or β-lactams.

    Introduction of the tert-Butyldimethylsilyl Group: This step involves the protection of the hydroxyl or amino group using tert-butyldimethylsilyl chloride in the presence of a base like imidazole or triethylamine.

    Oxidation and Carboxylation: The final steps include oxidation to introduce the keto group and carboxylation to form the carboxylic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like tetrabutylammonium fluoride for deprotection of the silyl group.

Major Products:

    Oxidation Products: Various oxidized azetidine derivatives.

    Reduction Products: Alcohol derivatives of the original compound.

    Substitution Products: Compounds with different protective or functional groups replacing the tert-butyldimethylsilyl group.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Protective Group Chemistry: The tert-butyldimethylsilyl group is commonly used for protecting functional groups during multi-step synthesis.

Biology and Medicine:

    Drug Development: Azetidine derivatives are explored for their potential as therapeutic agents due to their bioactivity.

    Enzyme Inhibition: Some derivatives may act as enzyme inhibitors, providing a basis for drug design.

Industry:

    Material Science: Used in the development of novel materials with specific properties.

    Catalysis: Employed in catalytic processes due to its unique structural features.

Comparison with Similar Compounds

    (S)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid: The enantiomer of the compound, differing in its stereochemistry.

    1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid: Without the specific ® configuration.

    Other Azetidine Derivatives: Compounds with different substituents on the azetidine ring.

Uniqueness:

    Stereochemistry: The ® configuration provides specific stereochemical properties that can influence biological activity and reactivity.

    Protective Group: The presence of the tert-butyldimethylsilyl group offers unique stability and reactivity compared to other protective groups.

This compound’s unique combination of structural features and reactivity makes it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

(2R)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEWITJXZYCDLE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)N1[C@H](CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370010
Record name (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162856-35-1
Record name (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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